molecular formula C14H8BrN3 B1532773 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 864941-90-2

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B1532773
CAS No.: 864941-90-2
M. Wt: 298.14 g/mol
InChI Key: ITBWVHDCJAFYOQ-UHFFFAOYSA-N
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Description

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS: 1980053-08-4) is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at the 6-position with bromine and a benzonitrile group at the 2-position. The bromine atom enhances electrophilicity, making it a candidate for further functionalization via cross-coupling reactions .

Properties

IUPAC Name

4-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBWVHDCJAFYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the reaction of substituted α-bromoacetophenone with 2-aminopyridine. This reaction is often carried out in the presence of a base such as sodium carbonate (Na₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) under reflux conditions in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with various molecular targets and pathways. Studies have shown that imidazopyridine derivatives can induce cell cycle arrest at the G2/M phase, inhibit tubulin polymerization, activate Caspase-3, and inhibit the PI3K/Akt/mTOR signaling pathway . These mechanisms contribute to their anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position) Molecular Formula HRMS ([M+H]+) Key Data/Applications Reference
4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile None C₁₄H₁₀N₃ 263.01373 Base compound; CAR agonist
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile Br (6) C₁₄H₉BrN₃ 388.91037 Enhanced reactivity for coupling
4-(3-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile I (3) C₁₄H₉IN₃ 388.91052 Heavy atom; potential PET tracer
4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile CH₃ (6) C₁₅H₁₁N₃ - Improved solubility
4-(3-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile CH₃ (3) C₁₅H₁₁N₃ - Steric hindrance at C3
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile Cl (6, pyridazine core) C₁₃H₇ClN₄ - Different core; non-classical H-bonds

2.1 Substituent Effects on Physicochemical Properties
  • Bromine vs. Methyl : The 6-bromo substituent increases molecular weight (388.91 vs. ~233 for methyl analogs) and polarizability, enhancing electrophilicity for Suzuki-Miyaura couplings . Methyl groups improve solubility (e.g., logP reduction) but reduce reactivity .
  • Positional Isomerism : Bromine at C6 (target compound) vs. C3 (iodo analog) alters electronic distribution. In the 3-iodo derivative (9h), the bulky iodine may sterically hinder interactions in biological systems, whereas C6 substitution leaves the imidazo[1,2-a]pyridine core more accessible .
  • Halogen Comparisons : Bromine’s intermediate electronegativity (vs. chlorine in the pyridazine analog) balances electronic effects and steric bulk. The pyridazine core () exhibits distinct hydrogen-bonding patterns, limiting direct comparison .
2.2 Spectroscopic Differences
  • ¹³C NMR : The target compound’s ¹³C NMR (δ 179.90, 147.82, etc.) shows distinct deshielding at C6 due to bromine’s inductive effect, unlike the unsubstituted analog (δ 145.10, 141.99) .
  • HRMS : The bromine isotope pattern (≈1:1 for ⁷⁹Br/⁸¹Br) distinguishes it from chlorine or methyl analogs .

Biological Activity

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and infectious disease treatment. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. The imidazo[1,2-a]pyridine moiety is known for its role in modulating kinase activity, particularly in the context of FMS-like tyrosine kinase 3 (FLT3), which is frequently mutated in acute myeloid leukemia (AML) cases.

Inhibition of FLT3

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit potent inhibitory effects on FLT3 mutants. For instance, a study demonstrated that certain compounds showed significant inhibition with IC50 values in the low micromolar range against FLT3-ITD and FLT3-ITD secondary mutations . This suggests that modifications to the imidazo-pyridine structure can enhance selectivity and potency against resistant forms of FLT3.

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its analogs:

Compound NameTargetIC50 (µM)Selectivity
This compoundFLT3< 0.5High
Ling-5oFLT30.9Moderate
GilteritinibFLT35.47Low
VandetanibFLT3>1000Very Low

Antileishmanial Activity

Another area of investigation involves the compound's potential antileishmanial properties. A related study highlighted that imidazo-pyridine derivatives showed promising activity against Leishmania donovani, with some compounds demonstrating IC50 values below 10 µM . Although specific data for this compound was not detailed, the structural similarities suggest potential efficacy.

Anticancer Activity

In cancer research, compounds with similar structures have been shown to inhibit cell proliferation effectively. For instance, a study reported that certain imidazo-pyridine derivatives inhibited MOLM14 cells (a model for AML) with IC50 values indicating potent antiproliferative effects . This suggests that this compound may also exhibit similar anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
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4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

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